molecular formula C13H8FNO B2698023 2-(3-Fluorophenyl)-1,3-benzoxazole CAS No. 20000-61-7

2-(3-Fluorophenyl)-1,3-benzoxazole

Cat. No.: B2698023
CAS No.: 20000-61-7
M. Wt: 213.211
InChI Key: CVPWQTJXZQGYLA-UHFFFAOYSA-N
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Description

“2-(3-Fluorophenyl)-1,3-benzoxazole” is a chemical compound that is part of the benzoxazole family. Benzoxazoles are heterocyclic compounds consisting of a benzene ring fused to an oxazole ring. They are known for their diverse biological activities and are used in drug discovery .

Scientific Research Applications

Fluorescent Probes for Sensing

Tanaka et al. (2001) synthesized derivatives of benzoxazole and benzothiazole for use as fluorescent probes sensitive to pH changes and metal cations like magnesium and zinc. These compounds show large fluorescence enhancement under basic conditions, highlighting their potential in bioimaging and metal ion detection (Tanaka et al., 2001).

Antitumor Properties

Bradshaw et al. (2002) explored novel 2-(4-aminophenyl)benzothiazoles with potent antitumor properties. Through strategic modifications, including fluorine substitution, these compounds have shown efficacy against various cancer cell lines, with some derivatives advancing towards clinical evaluation (Bradshaw et al., 2002).

Anti-inflammatory Applications

Seth et al. (2014) identified 2-(2-arylphenyl)benzoxazole derivatives as new ligands for cyclooxygenase-2 (COX-2), exhibiting selective inhibition. These compounds demonstrated in vivo anti-inflammatory potency comparable to, and in some cases better than, clinically used NSAIDs like celecoxib and diclofenac (Seth et al., 2014).

Fluorescence Chemosensing

Paderni et al. (2022) reported on a benzoxazole-based fluorescent macrocyclic chemosensor for the optical detection of Zn2+ and Cd2+. This chemosensor operates through a PET-mediated mechanism, showcasing the versatility of benzoxazole derivatives in detecting metal ions in environmental and biological samples (Paderni et al., 2022).

Molecular Docking and Anti-cancer Potential

Danilenko et al. (2021) synthesized a benzoxazole derivative with a fluorosulfate-containing substituent, exploring its potential as an anaplastic lymphoma kinase inhibitor through in silico molecular docking. This study underscores the promise of benzoxazole derivatives in the development of targeted cancer therapies (Danilenko et al., 2021).

Properties

IUPAC Name

2-(3-fluorophenyl)-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FNO/c14-10-5-3-4-9(8-10)13-15-11-6-1-2-7-12(11)16-13/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVPWQTJXZQGYLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20000-61-7
Record name 2-(3-fluorophenyl)-1,3-benzoxazole
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